molecular formula C20H24N4O5S2 B2807951 (Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 488827-17-4

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2807951
CAS No.: 488827-17-4
M. Wt: 464.56
InChI Key: LWBPTHOXFUFKBI-QINSGFPZSA-N
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Description

(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications

Transformations and Synthesis Techniques

  • A study detailed the transformations of dimethyl acetone-1,3-dicarboxylate, leading to the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates. This process involves a known procedure modified to produce a series of derivatives, demonstrating the compound's versatility in creating heterocyclic systems Martina Žugelj et al., 2009.

  • Another study utilized Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones. This highlights the compound's role in the generation of new fused pyrimidinones, showcasing its potential in medicinal chemistry R. Toplak et al., 1999.

Potential Applications in Drug Design and Biological Activities

  • The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds from these chemical transformations indicates a potential for creating molecules with unique biological activities. The exploration of these derivatives can lead to the discovery of new therapeutic agents with applications in treating various diseases E. A. Bakhite et al., 2005.

  • Research into the convenient synthesis of derivatives such as 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones suggests these compounds' significance in developing molecules with potential pharmacological activities. This work exemplifies the compound's role in facilitating the design and synthesis of novel therapeutics Nace Zidar et al., 2009.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S2/c1-13-4-3-6-23-17(13)22-16(21-5-9-29-11-8-25)14(18(23)26)12-15-19(27)24(7-10-28-2)20(30)31-15/h3-4,6,12,21,25H,5,7-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBPTHOXFUFKBI-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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